
2,3-Diaminoquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diaminoquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure consists of a quinazoline core with amino groups at the 2 and 3 positions and a carbonyl group at the 4 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diaminoquinazolin-4(3H)-one can be achieved through various methods. One common approach involves the cyclization of anthranilic acid derivatives with appropriate reagents. For example, the reaction of anthranilic acid with formamide under acidic conditions can yield this compound. Another method involves the use of isatoic anhydride and hydrazine hydrate, which undergoes cyclization to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial in scaling up the production process. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diaminoquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: The amino groups at the 2 and 3 positions can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: N-substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2,3-Diaminoquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with DNA and RNA, affecting gene expression and protein synthesis. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoquinazolin-4(3H)-one: Lacks the amino group at the 3 position.
3-Aminoquinazolin-4(3H)-one: Lacks the amino group at the 2 position.
Quinazolin-4(3H)-one: Lacks both amino groups at the 2 and 3 positions.
Uniqueness
2,3-Diaminoquinazolin-4(3H)-one is unique due to the presence of amino groups at both the 2 and 3 positions, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern allows for a broader range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Propiedades
Número CAS |
73095-46-2 |
|---|---|
Fórmula molecular |
C8H8N4O |
Peso molecular |
176.18 g/mol |
Nombre IUPAC |
2,3-diaminoquinazolin-4-one |
InChI |
InChI=1S/C8H8N4O/c9-8-11-6-4-2-1-3-5(6)7(13)12(8)10/h1-4H,10H2,(H2,9,11) |
Clave InChI |
YFAWUTCANFGLHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C(=N2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


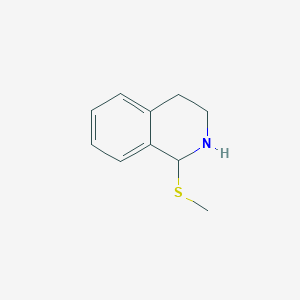
![6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11912386.png)
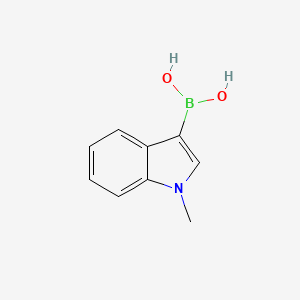


![8-Methyl-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B11912402.png)
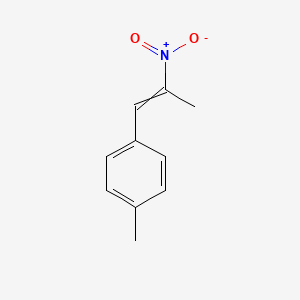
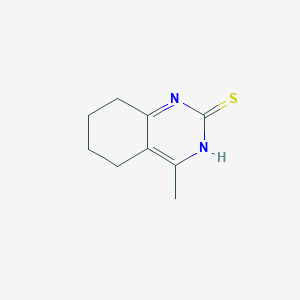

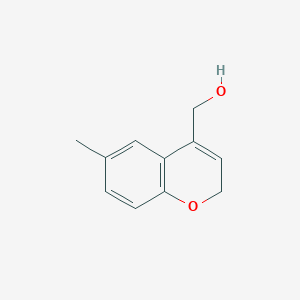


![7-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B11912455.png)

